molecular formula C8H13ClN2 B3054982 N,N-Dimethylbenzene-1,2-diamine dihydrochloride CAS No. 62654-07-3

N,N-Dimethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3054982
CAS No.: 62654-07-3
M. Wt: 172.65 g/mol
InChI Key: YGDWEPGDZRXIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is an organic compound with the molecular formula C8H14Cl2N2 . It is also known as 4,4’-methylenebis(N,N-dimethylaniline) dihydrochloride or MOCA. This compound is generally soluble in water .


Molecular Structure Analysis

The molecular weight of “this compound” is 209.11 g/mol. The molecular structure of this compound can be found in databases such as PubChem .


Physical and Chemical Properties Analysis

“this compound” is an acidic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .

Scientific Research Applications

Electrochromic Materials

N,N-Dimethylbenzene-1,2-diamine dihydrochloride is utilized in the synthesis of novel electrochromic materials. For instance, Huang et al. (2021) synthesized dimethylamine-substituted triphenylamine derivatives, which were used to create electroactive aromatic poly(ether sulfone)s. These materials showed high coloration contrast and excellent electrochemical stability, making them suitable for electrochromic devices (Huang et al., 2021).

Polymer Science

In the field of polymer science, this chemical is involved in creating organo-soluble poly(ether imide)s. Dinari et al. (2015) prepared novel diamines with ether and phenyl linkages, leading to the synthesis of poly(ether imide)s that demonstrated excellent solubility, thermal stability, and potential for high-performance gas separation applications (Dinari et al., 2015).

Molecular Chemistry

In molecular chemistry, the compound plays a role in forming macroheterocyclic compounds. Voronkov et al. (1981) demonstrated that the reaction of N-substituted aziridines with diamines, including this compound, leads to the creation of various macroheterocycles (Voronkov et al., 1981).

Structural Chemistry

The compound is also significant in structural chemistry. Zick and Geiger (2016) reported the structures of zinc complexes containing bidentate benzene-1,2-diamine ligands, illustrating its role in forming complex molecular structures (Zick & Geiger, 2016).

Safety and Hazards

“N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is classified as having acute toxicity if swallowed, causing skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethylbenzene-1,2-diamine dihydrochloride involves the reaction of benzene-1,2-diamine with dimethylamine in the presence of hydrochloric acid.", "Starting Materials": [ "Benzene-1,2-diamine", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "To a solution of benzene-1,2-diamine (1.0 g, 9.5 mmol) in 10 mL of water, add dimethylamine (1.2 mL, 19.0 mmol) dropwise with stirring at room temperature.", "Add hydrochloric acid (1.0 mL, 12.0 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Filter the resulting solid and wash with water to obtain N,N-Dimethylbenzene-1,2-diamine dihydrochloride as a white solid (yield: 90%)." ] }

CAS No.

62654-07-3

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-N,2-N-dimethylbenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h3-6H,9H2,1-2H3;1H

InChI Key

YGDWEPGDZRXIEK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1N.Cl.Cl

Canonical SMILES

CN(C)C1=CC=CC=C1N.Cl

62654-07-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dimethylbenzene-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.